3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

描述

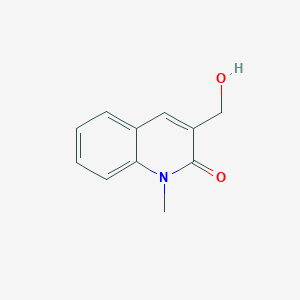

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the third position and a methyl group at the first position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzyl alcohol and methyl acetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation under specific conditions. For example:

- Oxidation to Aldehyde : Treatment with oxidizing agents such as KSO in 1,2-dichloroethane converts the hydroxymethyl group to a formyl (-CHO) group . This reaction is critical for synthesizing intermediates in medicinal chemistry.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| -CHOH → -CHO | KSO, 1,2-dichloroethane, 90°C | 3-Formyl-1-methylquinolin-2(1H)-one | 60–77% |

Nucleophilic Substitution

The hydroxymethyl group can participate in substitution reactions:

- Tosylation : Reaction with tosyl chloride (TsCl) in pyridine yields the tosylate derivative, facilitating further nucleophilic displacement .

- Azide Formation : Substitution with sodium azide (NaN) in DMF produces 3-azidomethyl derivatives, useful in click chemistry .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| -CHOH → -CHOTs | TsCl, pyridine, reflux | 3-Tosyloxymethyl-1-methylquinolin-2(1H)-one | 85% | |

| -CHOH → -CHN | NaN, DMF, 70°C | 3-Azidomethyl-1-methylquinolin-2(1H)-one | 78% |

Cross-Coupling Reactions

The quinolinone scaffold participates in palladium-catalyzed cross-coupling:

- Suzuki Coupling : The hydroxymethyl group can be functionalized via boronic acid coupling under Pd(OAc)/CuI catalysis .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C3-CHOH + Ar-B(OH) | Pd(OAc), CuI, PPh, dioxane | 3-(Aryl)-1-methylquinolin-2(1H)-one | 70–89% |

Esterification and Acylation

The alcohol group undergoes esterification with acyl chlorides or anhydrides:

- Acetylation : Reaction with acetic anhydride (AcO) in the presence of DMAP yields acetylated derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| -CHOH → -CHOAc | AcO, DMAP, CHCl | 3-Acetoxymethyl-1-methylquinolin-2(1H)-one | 92% |

Cyclization Reactions

The hydroxymethyl group facilitates intramolecular cyclization:

- Oxetane Formation : Under acidic conditions, the compound forms 2H-oxeto[2,3-b]quinoline derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular cyclization | HCl, MeOH, reflux | 2H-Oxeto[2,3-b]quinoline | 65% |

Key Research Findings

- Biological Activity : Derivatives of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli (zone of inhibition: 6–12 mm) .

- Sphingosine Kinase Inhibition : Hybrids with pyrimidine show potential as sphingosine kinase inhibitors (IC: 0.8–2.4 µM) .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 114561-15-8

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 3-(hydroxymethyl)-1-methylquinolin-2-one

The compound features a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring, which contributes to its unique chemical reactivity and biological activity.

Chemistry

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one serves as a valuable building block in the synthesis of more complex quinoline derivatives. It can undergo various chemical reactions, including:

- Oxidation : Conversion of the hydroxymethyl group to a carboxylic acid derivative.

- Reduction : Formation of dihydroquinoline derivatives.

- Substitution : Replacement of the hydroxymethyl group with other functional groups.

These reactions allow for the development of new compounds with tailored properties for specific applications in materials science and organic synthesis.

Biology

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research:

- Anticancer Activity :

- In vitro studies have shown that it possesses significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). For instance, a study reported the following results:

| Compound | Cell Line | GI50 (µM) | Activity Description |

|---|---|---|---|

| G13 | MDA-MB-231 | 0.65 - 0.90 | Potent antiproliferative activity |

| G13 | PC-3 | 28 | Significant growth inhibition |

| G1 | MDA-MB-231 | 5.64 - 8.02 | Enhanced tubulin inhibition |

The mechanism of action involves disruption of microtubule dynamics through interaction with tubulin, leading to increased intracellular reactive oxygen species (ROS) levels and apoptosis in cancer cells.

- Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains, although specific minimum inhibitory concentrations (MICs) are still being determined.

Medicine

Due to its pharmacological properties, this compound is being explored as a lead compound for drug development targeting specific diseases. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications in oncology and infectious diseases.

Case Study: Antitumor Efficacy in Animal Models

In vivo studies using MDA-MB-231 xenograft models demonstrated that G13 exhibited significant tumor growth inhibition (TGI = 38.2%) at a dosage of 30 mg/kg when administered intraperitoneally. This highlights its potential for therapeutic application in cancer treatment.

作用机制

The mechanism of action of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

相似化合物的比较

Similar Compounds

- 3-(hydroxymethyl)quinolin-2(1H)-one

- 1-methylquinolin-2(1H)-one

- 3-(hydroxymethyl)-1-phenylquinolin-2(1H)-one

Uniqueness

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both a hydroxymethyl group and a methyl group, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

生物活性

3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring. Its molecular formula is C_10H_9N_O, and it has a CAS number of 114561-15-8. This structural configuration is crucial for its interaction with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, revealing promising results:

| Compound | Cell Line | GI50 (µM) | Activity Description |

|---|---|---|---|

| G13 | MDA-MB-231 | 0.65 - 0.90 | Potent antiproliferative activity |

| G13 | PC-3 | 28 | Significant growth inhibition |

| G1 | MDA-MB-231 | 5.64 - 8.02 | Enhanced tubulin inhibition |

The compound G13, which contains a hydroxymethyl group similar to that in this compound, showed strong tubulin polymerization inhibitory activity with an IC50 of 13.5 µM, indicating its potential as a lead compound for developing novel antitumor agents .

The mechanism underlying the anticancer activity of this compound involves its interaction with tubulin, leading to disruption in microtubule dynamics. The hydroxymethyl group forms hydrogen bonds with tubulin residues, enhancing binding affinity and inhibiting cell migration and invasion . Additionally, it increases intracellular reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it exhibits inhibitory activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited .

Case Study: Antitumor Efficacy in Animal Models

In vivo studies using MDA-MB-231 xenograft models demonstrated that G13 exhibited significant tumor growth inhibition (TGI = 38.2%) at a dosage of 30 mg/kg when administered intraperitoneally . This highlights the compound's potential for therapeutic application in cancer treatment.

属性

IUPAC Name |

3-(hydroxymethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVICXIGFUNOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406784 | |

| Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114561-15-8 | |

| Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。